N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine
CAS No.: 1206970-13-9
Cat. No.: VC13444840
Molecular Formula: C15H11ClN4O
Molecular Weight: 298.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206970-13-9 |
|---|---|
| Molecular Formula | C15H11ClN4O |
| Molecular Weight | 298.73 g/mol |
| IUPAC Name | N-[4-(3-chloropyrazin-2-yl)oxyphenyl]pyridin-2-amine |
| Standard InChI | InChI=1S/C15H11ClN4O/c16-14-15(19-10-9-18-14)21-12-6-4-11(5-7-12)20-13-3-1-2-8-17-13/h1-10H,(H,17,20) |
| Standard InChI Key | LDYLVUWDLXEWSK-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl |
| Canonical SMILES | C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 298.73 g/mol . Its structure integrates three aromatic systems:
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A pyridine ring (CHN) at the core, providing electron-rich sites for hydrogen bonding.
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A para-substituted phenyl group connected via an ether bond to a 3-chloropyrazine ring, introducing steric and electronic complexity .
The chloropyrazine moiety enhances electrophilicity, potentially improving interactions with biological targets such as kinases or viral proteases .
Spectral and Computational Data
Synthesis and Availability
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous pyrazine derivatives are typically synthesized through:
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Nucleophilic Aromatic Substitution: Reacting 3-chloropyrazine with 4-aminophenol derivatives under basic conditions to form the ether linkage .
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Buchwald–Hartwig Amination: Coupling halogenated pyridines with aryl amines in the presence of palladium catalysts .
A representative protocol for similar compounds involves refluxing intermediates in ethanol with sodium ethoxide, followed by recrystallization from dimethylformamide (DMF) .
Research Findings on Structural Analogs
Role of the Chloropyrazine Group
The 3-chloro substituent on pyrazine is critical for:
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Electrophilic Reactivity: Facilitating covalent interactions with cysteine residues in target proteins .
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Solubility Modulation: Balancing lipophilicity for membrane permeability .
Impact of the Pyridine-Phenyl Linkage
The -phenylpyridin-2-amine moiety contributes to:
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